molecular formula C21H22FN3O4S B11168332 4-({4-[(4-Fluorophenyl)sulfonyl]piperazino}carbonyl)-1-phenyl-2-pyrrolidinone

4-({4-[(4-Fluorophenyl)sulfonyl]piperazino}carbonyl)-1-phenyl-2-pyrrolidinone

Cat. No.: B11168332
M. Wt: 431.5 g/mol
InChI Key: VDEWRZKVGBNOOF-UHFFFAOYSA-N
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Description

4-({4-[(4-Fluorophenyl)sulfonyl]piperazino}carbonyl)-1-phenyl-2-pyrrolidinone is a non-carboxylate chemical scaffold of significant interest for research into the aldo-keto reductase enzyme AKR1C3. The design of this compound incorporates key structural features known to be critical for potent and selective inhibition of AKR1C3, based on established structure-activity relationships (SAR). Research indicates that the 1-phenyl-2-pyrrolidinone moiety is a privileged core structure for interacting with the enzyme's active site, while the presence of a sulfonamide group, particularly a phenylsulfonylpiperazine unit, is essential for high potency, as this group is known to be a critical pharmacophore for effective binding . The 4-fluorophenyl substituent on the sulfonyl group may further fine-tune the compound's electronic properties and binding affinity. AKR1C3 is a hydroxysteroid dehydrogenase involved in the metabolism of steroid hormones, prostaglandins, and other carbonyl-containing substrates. Its overexpression has been implicated in the pathogenesis of certain hormone-related cancers, such as prostate and breast cancer, as well as in some forms of leukemia, making it a compelling target for investigative oncology research . Inhibitors of AKR1C3 are valuable tools for studying the enzyme's role in intratumoral hormone regulation and resistance to conventional therapies. Furthermore, compounds featuring a pyrrolidin-2-one core and a piperazine sulfonamide structure have demonstrated research applications in other therapeutic areas, including as potential antiviral agents targeting viral polymerases and in neurological disorders . This compound is intended for non-clinical research applications exclusively, including in vitro enzymatic and cellular assays, mechanism-of-action studies, and as a lead structure in early-stage drug discovery programs.

Properties

Molecular Formula

C21H22FN3O4S

Molecular Weight

431.5 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)sulfonylpiperazine-1-carbonyl]-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C21H22FN3O4S/c22-17-6-8-19(9-7-17)30(28,29)24-12-10-23(11-13-24)21(27)16-14-20(26)25(15-16)18-4-2-1-3-5-18/h1-9,16H,10-15H2

InChI Key

VDEWRZKVGBNOOF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2CC(=O)N(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 4-aminopiperidine with 4-fluorobenzoyl chloride, followed by cyclization to form the chromenone ring.

    Reaction Conditions: The reaction typically occurs under anhydrous conditions using suitable solvents (e.g., dichloromethane or tetrahydrofuran) and base (such as triethylamine).

    Industrial Production: Although not widely produced industrially, research laboratories synthesize this compound for further investigations.

  • Chemical Reactions Analysis

    Nucleophilic Substitution at the Sulfonyl Group

    The sulfonyl moiety (-SO₂-) adjacent to the 4-fluorophenyl group is susceptible to nucleophilic substitution under basic or acidic conditions. This reactivity is critical for generating derivatives with altered pharmacological properties.

    • Reaction Example :
      The sulfonyl group can undergo displacement with amines or alkoxides. For instance, in a study on analogous sulfonyl-piperazine derivatives, substitution with pyrrolidine yielded derivatives showing enhanced kinase inhibition activity .

      Conditions :

      • Solvent: Dichloromethane or DMF

      • Base: K₂CO₃ or Et₃N

      • Temperature: 0–25°C

      • Yield: ~72–85% (for similar systems)

    Hydrolysis of the Carbonyl Group

    The carbonyl group linking the piperazine and pyrrolidinone rings can undergo hydrolysis to form carboxylic acid derivatives. This reaction is pH-dependent and typically requires strong acidic or basic conditions.

    • Mechanism :
      Acid-catalyzed hydrolysis yields a carboxylic acid, while basic conditions (e.g., LiOH) produce carboxylate salts .

      Data :

      ConditionReagentProductYieldSource
      THF, 1M LiOH, 3hLiOHCarboxylic acid derivative75%

    Coupling Reactions via Piperazine Linkage

    The piperazine ring serves as a versatile scaffold for further functionalization. Its secondary amines participate in acylations, alkylations, or Suzuki couplings to introduce diverse substituents.

    • Example :
      Reaction with 4-(bromomethyl)acetophenone in DMF/K₂CO₃ forms N-alkylated derivatives, a common strategy to enhance bioavailability .

      Conditions :

      • Solvent: DMF

      • Base: K₂CO₃

      • Time: 36 hours

      • Yield: 72% (for analogous pyrazole derivatives)

    Ring-Opening of Pyrrolidinone

    The pyrrolidinone ring can undergo ring-opening under strong nucleophilic or reducing conditions. For example, treatment with Grignard reagents or LiAlH₄ may yield amino alcohol intermediates.

    • Application :
      Ring-opening derivatives have been explored for their anticonvulsant and antitumor activities, as seen in structurally related pyrrolidinone-thiazole hybrids .

    Electrophilic Aromatic Substitution (EAS)

    The 4-fluorophenyl group can participate in EAS, though the electron-withdrawing nature of the sulfonyl group deactivates the ring. Directed ortho-metalation (DoM) strategies may enable functionalization.

    • Limitations :
      Fluorine’s strong electronegativity reduces reactivity, requiring catalysts like FeCl₃ or AlCl₃ for nitration or halogenation.

    Cross-Coupling Reactions

    The aryl fluoride moiety may engage in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, though such reactions are less common due to the sulfonyl group’s steric hindrance.

    Mechanistic Insights and Challenges

    • Steric Hindrance : The sulfonyl and fluorophenyl groups create steric bulk, limiting reactivity at the piperazine nitrogen .

    • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

    • Thermodynamic Control : Multi-step syntheses require precise temperature control to avoid side reactions.

    Scientific Research Applications

    Antitumor Activity

    Research indicates that compounds similar to 4-({4-[(4-Fluorophenyl)sulfonyl]piperazino}carbonyl)-1-phenyl-2-pyrrolidinone exhibit potent antitumor properties. These compounds act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. For instance, studies have shown that modifications in the phenyl ring can enhance the inhibitory activity against VEGFR-2, leading to reduced tumor growth in preclinical models .

    Neurological Applications

    The compound's ability to modulate neurotransmitter systems makes it a candidate for treating neurological disorders. In particular, derivatives of this compound have been investigated for their effects on calcium channels, potentially offering therapeutic benefits in conditions such as neuropathic pain and epilepsy .

    Cardiovascular Effects

    Preliminary studies suggest that the compound may influence cardiovascular health by affecting calcium signaling pathways. The inhibition of Cav2.2 calcium channels has been associated with reduced cardiac hypertrophy and improved cardiac function in animal models .

    Structure-Activity Relationship (SAR)

    Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key findings related to structural modifications:

    ModificationBiological ActivityMechanism
    Addition of methyl groupIncreased VEGFR-2 inhibitionEnhanced binding affinity
    Substitution on piperazineImproved solubility and bioavailabilityFacilitates cellular uptake
    Variation in sulfonyl groupAltered selectivity for calcium channelsModulates pharmacodynamics

    Case Study 1: Antitumor Efficacy

    A study evaluated the antitumor efficacy of 4-({4-[(4-Fluorophenyl)sulfonyl]piperazino}carbonyl)-1-phenyl-2-pyrrolidinone in xenograft models of breast cancer. The results demonstrated a significant reduction in tumor size compared to controls, attributed to the compound's ability to inhibit angiogenesis through VEGFR-2 blockade.

    Case Study 2: Neuropathic Pain Model

    In a neuropathic pain model, administration of the compound resulted in decreased pain sensitivity and improved motor function. This effect was linked to its action on calcium channels, suggesting potential applications in pain management therapies.

    Mechanism of Action

    • The compound likely exerts its effects through interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The compound’s structural analogs can be categorized based on core heterocycles, substituents, and sulfonyl modifications. Below is a comparative analysis:

    Table 1: Structural and Physicochemical Comparisons

    Compound Name / ID Core Structure Substituents on Piperazine Molecular Formula (MW) Melting Point (°C) Yield (%) Key Features
    Target Compound Pyrrolidinone 4-(4-Fluorophenyl)sulfonyl C21H20FN3O4S (429.46)* Not reported Not reported Combines pyrrolidinone rigidity with sulfonylated piperazine.
    N-(2-(4-Bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6l) Benzenesulfonamide Bis(4-fluorophenyl)methyl + sulfamoyl C32H31F2N5O5S2 (699.74) 230 68 High molecular weight, dual sulfonamide groups enhance solubility.
    1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acid (5a–m) Quinolone Substituted benzoyl/benzenesulfonyl ~C28H30FN5O5 (535.58) Not reported Not reported Fluoroquinolone core with antibacterial potential; piperazine-linked substituents.
    6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone Pyridazinone 2-Fluorophenyl C14H14FN5O (293.30) Not reported 99 Pyridazinone core with high-yield synthesis; potential CNS activity.
    2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholin-4-ylpyridazin-3-one Pyridazinone 4-Fluorophenyl + morpholinyl C20H23FN6O3 (414.44) Not reported Not reported Morpholinyl group improves pharmacokinetics; dual heterocycles.

    *Calculated molecular weight based on structure.

    Key Findings

    Pyridazinones () exhibit higher synthetic yields (e.g., 99% for compound in ), likely due to simpler reaction pathways.

    Substituent Effects: 4-Fluorophenylsulfonyl (target) vs. Bis(4-fluorophenyl)methyl groups () increase steric bulk and molecular weight, which may reduce bioavailability compared to the target compound’s simpler sulfonyl group.

    Synthetic Methodologies: The target compound’s synthesis likely parallels ’s route, using a coupling reaction between a piperazino-carbonyl intermediate and pyrrolidinone derivative. Benzhydrylpiperazine derivatives () require multi-step sulfonylation and alkylation, leading to moderate yields (68% for 6l).

    Physicochemical Properties :

    • Melting points for analogs range widely (132–230°C, ), influenced by sulfonamide/carbonyl group polarity. The target compound’s melting point is unreported but expected to align with high-polarity derivatives (e.g., >200°C).

    Biological Activity

    The compound 4-({4-[(4-Fluorophenyl)sulfonyl]piperazino}carbonyl)-1-phenyl-2-pyrrolidinone is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

    Chemical Structure and Properties

    The chemical structure of the compound includes a piperazine moiety, a sulfonyl group, and a pyrrolidinone ring. The presence of the 4-fluorophenyl group is significant for its biological activity. The molecular formula is C18H20FN3O5SC_{18}H_{20}FN_3O_5S .

    Research indicates that compounds similar to 4-({4-[(4-Fluorophenyl)sulfonyl]piperazino}carbonyl)-1-phenyl-2-pyrrolidinone may act through multiple mechanisms:

    • Calcium Channel Modulation : Piperazine derivatives have been identified as modulators of Cav2.2 calcium channels, which are crucial in neurotransmitter release and pain signaling .
    • Anticonvulsant Activity : Some piperazine derivatives exhibit significant anticonvulsant properties in various animal models, including maximal electroshock (MES) and pentylenetetrazol (PTZ) tests . This suggests potential applications in treating epilepsy.
    • Cytotoxic Effects : The compound may display cytotoxic activity against cancer cell lines, indicating its potential as an anticancer agent. Studies have shown that structural modifications can enhance the antiproliferative effects of similar compounds .

    Biological Activity Data

    The following table summarizes the biological activities reported for piperazine derivatives related to this compound:

    Activity Type Description Reference
    Calcium Channel InhibitionModulates Cav2.2 channels, impacting pain pathways
    AnticonvulsantExhibits anticonvulsant activity in MES and PTZ models
    CytotoxicityInduces cell death in various cancer cell lines
    Acetylcholinesterase InhibitionCompetes with acetylcholine at the enzyme's active site

    Case Studies

    Several studies have explored the biological activity of piperazine derivatives:

    • Anticonvulsant Efficacy : A study demonstrated that a related piperazine compound significantly reduced seizure duration in animal models, suggesting its potential for epilepsy management .
    • Cancer Cell Line Studies : Research involving multiple cancer cell lines showed that modifications to the piperazine structure could enhance cytotoxicity, with some derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .
    • Neuroprotective Properties : Investigations into acetylcholinesterase inhibition revealed that certain derivatives could potentially protect against neurodegenerative diseases by preventing amyloid peptide aggregation .

    Q & A

    Q. Table 1. Key Synthetic Parameters for Piperazinyl Intermediate

    ParameterOptimal ConditionReference
    SolventAcetonitrile
    BaseNaOH (2 equiv)
    Reaction Time12–24 hrs
    Yield70–85%

    Q. Table 2. Common Contaminants and Purification Methods

    ContaminantRemoval Method
    Unreacted starting materialColumn chromatography (silica gel, hexane/EtOAc)
    Hydrolysis byproductsAcid-base extraction (pH 5–6)
    Solvent residuesRotary evaporation followed by lyophilization

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